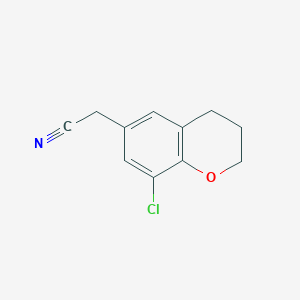![molecular formula C16H22Cl2N2O2 B1431946 2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride CAS No. 1993054-84-4](/img/structure/B1431946.png)
2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride”, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride” is C16H22Cl2N2O2 . The average mass is 345.264 Da and the monoisotopic mass is 344.105835 Da .Applications De Recherche Scientifique
Molecular Studies and Synthesis
Molecular Stability and Conformational Analysis : A study on the molecular stabilities and conformational analyses of benzimidazole derivatives, which share structural similarities with the compound , highlights the significance of these compounds in understanding the mechanism behind their anti-cancer properties through density functional theory and molecular docking studies (Karayel, 2021).
Synthesis of Heterocyclic Compounds : Research on the synthesis of heterocyclic compounds from 1,2,5,6-tetrahydro-2-(4-hydroxy- and/or 4-methoxybenzyl)-3,4-dimethyl-I-(3-methyl-2-butenyl)pyridines provides insight into the creation of novel compounds with potential analgesic properties, showcasing the versatility of methoxybenzyl and piperidine in medicinal chemistry (Kametani et al., 1973).
Pharmacological Evaluations
Antimicrobial Activity : The synthesis and evaluation of new pyridine derivatives, including those with piperidine and methoxybenzyl groups, have shown variable and modest antimicrobial activity against various strains of bacteria and fungi, indicating the potential for these compounds in developing new antimicrobial agents (Patel et al., 2011).
Cardiotropic Activity : A study on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines highlights the relationship between the structure of these compounds and their cardiotropic activity, suggesting their potential in developing treatments for cardiac conditions (Mokrov et al., 2019).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, incorporating methoxybenzyl groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising results as COX-1/COX-2 inhibitors, providing a foundation for further development of pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-19-13-6-4-5-12(9-13)10-14-11-18-16(20-14)15-7-2-3-8-17-15;;/h4-6,9,11,15,17H,2-3,7-8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLYIHZALHWTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CN=C(O2)C3CCCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



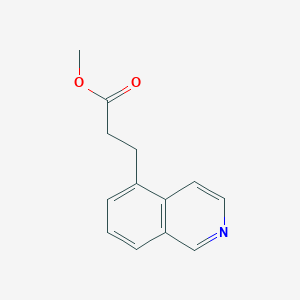

![O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B1431867.png)
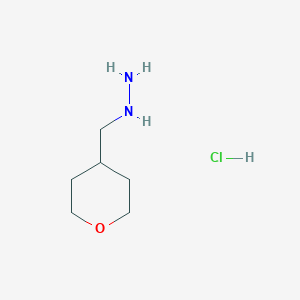
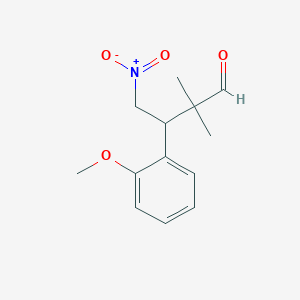

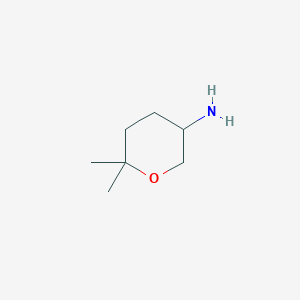
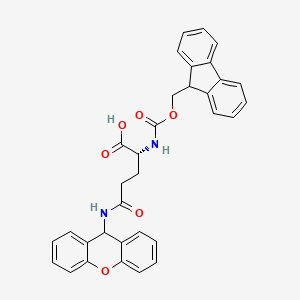
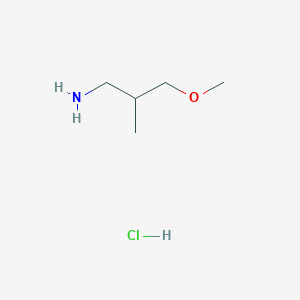
![4-[(Ethylsulfamoyl)amino]benzoic acid](/img/structure/B1431880.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1431881.png)


